Cas no 40542-90-3 (Monobenzyl Adipate)
Monobenzyl Adipate Chemical and Physical Properties
Names and Identifiers
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- Hexanedioic acid,1-(phenylmethyl) ester
- Monobenzyl Adipate
- 6-(benzyloxy)-6-oxohexanoic acid
- 6-oxo-6-phenylmethoxyhexanoic acid
- Adipic acid monobenzyl ester
- benzyl hydrogen adipate
- hexanedioic acid monobenzyl ester
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- MDL: MFCD00441728
- Inchi: 1S/C13H16O4/c14-12(15)8-4-5-9-13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15)
- InChI Key: CQSWISNVQPOAEM-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(CCCCC(=O)O)=O
Computed Properties
- Exact Mass: 236.10500
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 8
Experimental Properties
- PSA: 63.60000
- LogP: 2.37480
Monobenzyl Adipate Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Monobenzyl Adipate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | BIA4002-1g |
Adipic acid monobenzyl ester |
40542-90-3 | 1g |
£10.00 | 2024-07-24 | ||
| Apollo Scientific | BIA4002-5g |
Adipic acid monobenzyl ester |
40542-90-3 | 5g |
£325.00 | 2023-06-14 | ||
| Apollo Scientific | BIA4002-10g |
Adipic acid monobenzyl ester |
40542-90-3 | 10g |
£550.00 | 2023-06-14 | ||
| TRC | M524905-1g |
Monobenzyl Adipate |
40542-90-3 | 1g |
$ 173.00 | 2023-09-06 | ||
| TRC | M524905-10g |
Monobenzyl Adipate |
40542-90-3 | 10g |
$ 1357.00 | 2023-09-06 | ||
| eNovation Chemicals LLC | D144936-1g |
ADIPICACIDMONOBENZYLESTER |
40542-90-3 | 95%+ | 1g |
$130 | 2024-05-23 | |
| eNovation Chemicals LLC | D144936-5g |
ADIPICACIDMONOBENZYLESTER |
40542-90-3 | 95%+ | 5g |
$180 | 2024-05-23 | |
| eNovation Chemicals LLC | D144936-100g |
ADIPICACIDMONOBENZYLESTER |
40542-90-3 | 95%+ | 100g |
$906 | 2024-05-23 | |
| A2B Chem LLC | AD34973-1g |
Adipic acid monobenzyl ester |
40542-90-3 | 97% | 1g |
$21.00 | 2024-04-20 | |
| A2B Chem LLC | AD34973-25g |
Adipic acid monobenzyl ester |
40542-90-3 | 97% | 25g |
$215.00 | 2024-04-20 |
Monobenzyl Adipate Suppliers
Monobenzyl Adipate Related Literature
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John B. Matson,Samuel I. Stupp Chem. Commun. 2011 47 7962
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Samuel K. Kutty,Nicolas Barraud,Kitty K. K. Ho,George M. Iskander,Renate Griffith,Scott A. Rice,Mohan Bhadbhade,Mark D. P. Willcox,David StC Black,Naresh Kumar Org. Biomol. Chem. 2015 13 9850
Additional information on Monobenzyl Adipate
Monobenzyl Adipate (CAS No. 40542-90-3): A Comprehensive Overview
Monobenzyl Adipate, chemically designated as CAS No. 40542-90-3, is a compound of significant interest in the field of pharmaceuticals and materials science. This ester derivative of adipic acid and benzyl alcohol has garnered attention due to its versatile applications and potential in various scientific domains. The compound's unique structural properties make it a valuable candidate for research and development, particularly in the synthesis of polymers, fragrances, and pharmaceutical intermediates.
The structure of Monobenzyl Adipate consists of a benzyl group attached to one end of an adipic acid chain. This configuration imparts both hydrophobic and hydrophilic characteristics, making it an excellent candidate for applications requiring compatibility with both organic and aqueous environments. The compound's molecular formula, C₁₁H₁₄O₄, reflects its relatively simple yet effective composition, which has been leveraged in numerous industrial and laboratory settings.
In recent years, the applications of Monobenzyl Adipate have expanded significantly, particularly in the realm of pharmaceutical research. Studies have highlighted its potential as a precursor in the synthesis of more complex molecules, including drug intermediates and active pharmaceutical ingredients (APIs). The compound's stability under various conditions makes it a reliable choice for multi-step synthetic pathways, where consistency is paramount.
One of the most intriguing aspects of Monobenzyl Adipate is its role in polymer chemistry. As a monomer or modifier, it contributes to the development of novel polymers with enhanced properties such as flexibility, thermal stability, and biodegradability. These attributes are particularly valuable in industries seeking sustainable alternatives to traditional plastics. Recent advancements in polymer science have demonstrated the incorporation of Monobenzyl Adipate into biodegradable coatings and packaging materials, aligning with global efforts to reduce environmental impact.
The pharmaceutical significance of Monobenzyl Adipate cannot be overstated. Researchers have explored its potential as a chiral auxiliary in asymmetric synthesis, where its precise stereochemistry aids in the production of enantiomerically pure compounds essential for many therapeutic applications. Additionally, its use as a solvent or reaction medium has been investigated due to its ability to dissolve a wide range of organic compounds without degrading sensitive reactants.
Recent studies have also delved into the biological activity of Monobenzyl Adipate. While not classified as an active pharmaceutical ingredient itself, its derivatives have shown promise in preliminary screenings for anti-inflammatory and antimicrobial properties. These findings suggest that further exploration could yield novel therapeutic agents with significant medical value. The compound's ability to interact with biological systems at a molecular level makes it an attractive candidate for drug discovery initiatives.
The synthesis of Monobenzyl Adipate typically involves the esterification of adipic acid with benzyl alcohol under acidic conditions. This reaction is well-documented and can be optimized for high yields and purity using standard laboratory techniques. Advances in catalytic methods have further refined this process, making it more efficient and environmentally friendly. The availability of high-purity starting materials ensures that subsequent applications benefit from minimal impurities, enhancing overall research outcomes.
In conclusion, Monobenzyl Adipate (CAS No. 40542-90-3) represents a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse uses, from polymer modification to drug intermediate synthesis. As research continues to uncover new possibilities, the importance of this compound is likely to grow further, solidifying its role as a cornerstone in modern chemical innovation.
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